2,2-Bis-(4-cyanatophenyl)propane

Catalog No.
S662131
CAS No.
1156-51-0
M.F
C17H14N2O2
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis-(4-cyanatophenyl)propane

CAS Number

1156-51-0

Product Name

2,2-Bis-(4-cyanatophenyl)propane

IUPAC Name

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3

InChI Key

AHZMUXQJTGRNHT-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N

The exact mass of the compound 2,2-Bis-(4-cyanatophenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646242. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Bis-(4-cyanatophenyl)propane (CAS: 1156-51-0), commonly known as Bisphenol A cyanate ester (BADCy), is a high-performance thermosetting monomer characterized by its ability to undergo polycyclotrimerization into a highly cross-linked polycyanurate network. As a solid crystalline powder at room temperature (melting point 80–82 °C), it is a foundational precursor for advanced composites and electronic substrates. Procurement decisions heavily favor BADCy due to its exceptional balance of a high glass transition temperature (Tg > 250 °C), ultralow dielectric constant (Dk ~2.8–3.2), and minimal moisture absorption, making it a highly reliable baseline material compared to traditional epoxies in high-frequency and high-temperature industrial environments[1].

Substituting 2,2-Bis-(4-cyanatophenyl)propane (BADCy) with generic epoxies (e.g., DGEBA) or alternative cyanate esters compromises application-critical performance and manufacturability. Standard epoxies exhibit higher polarity and hydroxyl group formation during curing, leading to significantly higher dielectric loss and moisture uptake, which is fatal for high-frequency signal integrity [1]. Conversely, substituting BADCy with liquid cyanate esters like LECy alters the thermal profile and structural rigidity, while highly cross-linked novolac cyanate esters (e.g., PT-30) introduce extreme brittleness that complicates machining and increases the risk of microcracking during composite manufacturing [2]. BADCy provides a non-interchangeable balance of processability, high-temperature stability, and dielectric inertness, making it the required choice for rigid, high-performance laminates.

High-Frequency Dielectric Performance vs. Standard Epoxies

For high-speed printed circuit boards, signal attenuation must be minimized. Pure cured BADCy resin demonstrates an ultralow dielectric constant (Dk) of 2.86 to 3.07 and a dissipation factor (Df) of 0.005 to 0.011 at 1 MHz, whereas conventional DGEBA epoxies typically exhibit a Dk > 3.5 and Df > 0.02[1]. This highly symmetrical triazine ring structure significantly reduces polarization compared to the hydroxyl-rich networks of epoxies [2].

Evidence DimensionDielectric Constant (Dk) and Dissipation Factor (Df)
Target Compound DataDk ~2.86-3.07, Df ~0.005-0.011 (at 1 MHz)
Comparator Or BaselineStandard DGEBA Epoxy (Dk > 3.5, Df > 0.02)
Quantified DifferenceApprox. 20% lower Dk and >50% lower Df.
ConditionsCured neat resin tested at 1 MHz to 10 GHz frequencies.

Procurement of BADCy is essential for 5G/6G substrates and radomes where minimizing high-frequency signal loss is a strict design requirement.

Glass Transition Temperature (Tg) Superiority

Thermal stability dictates the survivability of components in aerospace and lead-free soldering processes. When fully cured, BADCy forms a polycyanurate network with a Tg ranging from 250 °C to 288.5 °C [1]. In contrast, standard amine-cured epoxies generally plateau at a Tg of 130 °C to 180 °C. The cyanurate cross-links in BADCy are responsible for this high thermal resistance, delaying thermal decomposition to temperatures exceeding 400 °C [2].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTg 250 °C - 288.5 °C
Comparator Or BaselineStandard DGEBA Epoxy (Tg 130 °C - 180 °C)
Quantified Difference>100 °C higher glass transition temperature.
ConditionsDynamic Mechanical Analysis (DMA) of fully post-cured resin networks.

Buyers must specify BADCy for components subjected to extreme thermal cycling or high-temperature manufacturing processes where standard epoxies would soften or fail.

Hydrophobic Network Resilience vs. Bismaleimides and Epoxies

In humid environments, water uptake degrades both mechanical and dielectric properties. Cured BADCy networks exhibit extremely low equilibrium moisture absorption, typically <1.0 wt% after prolonged exposure [1]. By comparison, standard epoxies and high-temperature bismaleimide (BMI) resins can absorb 2.0% to over 5.0% moisture under identical hygrothermal conditions [2]. The lack of polar hydroxyl groups in the cured polycyanurate structure prevents water clustering.

Evidence DimensionEquilibrium Moisture Absorption
Target Compound Data<1.0 wt% equilibrium moisture uptake
Comparator Or BaselineBismaleimides (BMI) / Epoxies (2.0 - 5.0+ wt%)
Quantified DifferenceUp to 5x reduction in moisture absorption.
Conditions85°C / 85% Relative Humidity (RH) conditioning or water immersion.

Ensures that structural and electronic components maintain strict dimensional tolerances and electrical insulation in high-humidity operational environments.

Impact Strength and Processability Balance vs. Novolac Cyanate Esters

While novolac-based cyanate esters (like PT-30) offer exceptionally high Tg (>350 °C), their dense cross-linking results in extreme brittleness. BADCy provides a critical compromise, offering an impact strength of approximately 9.7 kJ/m² in its pure cured state, which is significantly more forgiving than the highly brittle novolac variants [1]. This moderate cross-link density allows BADCy to be more easily machined and processed without inducing micro-fractures [2].

Evidence DimensionImpact Strength and Machinability
Target Compound DataModerate cross-link density, impact strength ~9.7 kJ/m²
Comparator Or BaselineNovolac Cyanate Ester PT-30 (Extremely high cross-link density, highly brittle)
Quantified DifferencePrevents severe microcracking associated with PT-30 while maintaining Tg > 250 °C.
ConditionsMechanical testing of cured neat resin plaques.

Buyers selecting resins for structural composites must choose BADCy over novolac variants to ensure the final parts can be machined and handled without catastrophic brittle failure.

High-Frequency Printed Circuit Boards (PCBs) and Radomes

BADCy is the procurement standard for 5G/6G telecommunications infrastructure and aerospace radomes. Its ultralow dielectric constant and dissipation factor ensure minimal signal loss at high frequencies, directly leveraging the dielectric evidence established against standard epoxies [1].

Advanced Aerospace Structural Composites

For aircraft and spacecraft components requiring high strength-to-weight ratios, BADCy-based carbon fiber composites are selected over BMI or epoxies. The material's high Tg and low moisture absorption guarantee dimensional stability during extreme thermal cycling and atmospheric re-entry conditions .

Semiconductor Advanced Packaging Substrates

In microelectronics packaging, the thermal expansion and heat resistance of the substrate are critical. BADCy is utilized to formulate low-k dielectric encapsulants and substrates that can withstand lead-free solder reflow temperatures (>250 °C) without blistering or delamination[2].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 25 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 14 of 25 companies with hazard statement code(s):;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (78.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (85.71%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25722-66-1
1156-51-0

Wikipedia

2,2-Bis-(4-cyanatophenyl)propane

General Manufacturing Information

Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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